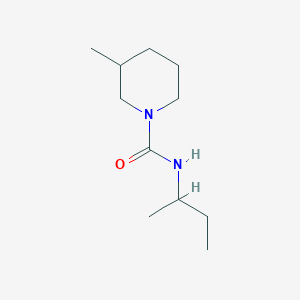

N-(butan-2-yl)-3-methylpiperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-3-methylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-4-10(3)12-11(14)13-7-5-6-9(2)8-13/h9-10H,4-8H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFKWJQUJNXCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)N1CCCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Butan 2 Yl 3 Methylpiperidine 1 Carboxamide and Its Chemical Analogues

Strategic Retrosynthetic Analysis of the N-(butan-2-yl)-3-methylpiperidine-1-carboxamide Core Structure

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most evident disconnection is at the carboxamide bond, which simplifies the molecule into two key synthons: 3-methylpiperidine (B147322) and a butan-2-yl isocyanate equivalent or a related carbonyl derivative. A second strategic disconnection can be made within the piperidine (B6355638) ring itself, suggesting a cyclization approach to form the heterocyclic core.

This dual-disconnection strategy allows for a modular synthesis where the substituted piperidine and the butan-2-yl moiety can be prepared separately and then coupled. This approach is advantageous for creating a library of analogues by varying either the piperidine substitute or the alkyl group on the carboxamide.

Classical and Modern Approaches to Piperidine Ring Formation for this compound Synthesis

The formation of the 3-methylpiperidine ring is a critical step in the synthesis of the target molecule. Both classical and modern methods are employed to construct this key heterocyclic scaffold.

Multi-Step Synthesis of the Piperidine Moiety (e.g., cyclization reactions, reductive amination)

Classical approaches to piperidine synthesis often involve multi-step sequences. researchgate.net One common method is the hydrogenation of substituted pyridines. For instance, the catalytic hydrogenation of 3-methylpyridine (B133936) (β-picoline) over a rhodium or platinum catalyst can yield 3-methylpiperidine. organic-chemistry.org However, this method may require harsh conditions and can sometimes lead to over-reduction or side reactions.

Intramolecular cyclization reactions are also a cornerstone of piperidine synthesis. nih.gov These methods typically involve the formation of a linear precursor containing both the nitrogen atom and the carbon chain destined to form the ring. Key strategies include:

Reductive Amination: A δ-amino ketone or aldehyde can undergo intramolecular reductive amination to form the piperidine ring. researchgate.net

Ring-Closing Metathesis (RCM): Diene-containing amines can be cyclized using ruthenium-based catalysts, a powerful method for forming unsaturated piperidine precursors which can then be reduced. semanticscholar.org

Aza-Diels-Alder Reactions: The [4+2] cycloaddition of an imine with a diene can directly generate a tetrahydropyridine (B1245486) ring, which is then reduced to the corresponding piperidine. researchgate.net

Modern approaches often focus on improving efficiency and stereoselectivity. For example, biocatalytic methods and novel transition-metal-catalyzed reactions are being developed to streamline the synthesis of substituted piperidines. nih.govtechnologynetworks.com

Enantioselective Synthesis of 3-Methylpiperidine Precursors Relevant to this compound

Since this compound contains two stereocenters, controlling the absolute stereochemistry of the 3-methylpiperidine precursor is crucial. Enantioselective synthesis can be achieved through several strategies:

Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of prochiral substituted pyridines or tetrahydropyridines can provide enantiomerically enriched 3-methylpiperidine. researchgate.net Iridium complexes with chiral ligands have shown promise in this area. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral natural products, such as amino acids, can provide a stereodefined carbon skeleton that can be elaborated into the desired chiral piperidine. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective approach. For instance, imine reductases can be used for the asymmetric reduction of cyclic imines to produce chiral piperidines. researchgate.net A chemo-enzymatic approach involving an amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines. nih.gov

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A three-step process involving partial reduction of pyridine (B92270), followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction can provide access to a variety of enantioenriched 3-substituted piperidines. nih.gov

Carboxamide Bond Formation Strategies for this compound

The formation of the amide bond is a well-established transformation in organic synthesis, yet it requires careful selection of reagents and conditions to ensure high yield and avoid side reactions, particularly when dealing with chiral substrates. hepatochem.com

Amidation Reactions and Optimized Coupling Reagent Selection (e.g., DCC, DMAP, HATU)

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid component must be activated. This is typically achieved using coupling reagents. hepatochem.com

Several classes of coupling reagents are available, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction's efficiency and the preservation of stereochemical integrity.

| Coupling Reagent | Class | Key Features |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carbodiimide | Inexpensive and effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove. chemistrysteps.comlibretexts.org |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct through aqueous extraction. chemistrysteps.com |

| DMAP (4-Dimethylaminopyridine) | Catalyst | Often used as a catalyst in conjunction with carbodiimides to accelerate the reaction. researchgate.net |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Aminium/Uronium Salt | Highly efficient, fast reaction rates, and low racemization. wikipedia.orgrsc.orgchemicalbook.com Particularly effective for sterically hindered substrates. sigmaaldrich.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Similar to HATU, provides rapid and efficient coupling with minimal racemization, especially when HOBt is added. peptide.com |

For the synthesis of this compound, a common approach would involve the reaction of 3-methylpiperidine with an activated form of a butanoic acid derivative, or more directly, with butan-2-yl isocyanate. Alternatively, the reaction can be performed by coupling 3-methylpiperidine with a suitable carboxylic acid in the presence of a coupling reagent like HATU or a combination of DCC and DMAP.

Stereocontrol and Yield Optimization in Carboxamide Formation

When coupling a chiral amine with a chiral carboxylic acid (or its equivalent), the potential for epimerization at the stereogenic centers must be considered. This is particularly relevant for the carboxylic acid component if its stereocenter is adjacent to the carbonyl group.

To minimize racemization and optimize the yield, several factors are critical:

Choice of Coupling Reagent: Reagents like HATU are known to suppress racemization. chemicalbook.com

Reaction Conditions: Low temperatures and the use of non-polar aprotic solvents can help to minimize side reactions and preserve stereochemical integrity. The choice of base is also important; sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are often preferred. youtube.com

Order of Addition: The order in which the reagents are mixed can influence the outcome of the reaction. Pre-activation of the carboxylic acid with the coupling reagent before the addition of the amine is a common strategy.

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical purity in this compound requires methodologies that can independently or concurrently control the configuration at the C3 position of the piperidine ring and the C2 position of the butyl group. This is accomplished through diastereoselective and enantioselective approaches, often employing chiral auxiliaries or asymmetric catalysis.

The synthesis of enantiomerically enriched 3-substituted piperidines is a well-explored area of organic chemistry. snnu.edu.cn Modern catalytic methods offer powerful solutions for establishing the C3-methyl stereocenter with high fidelity. One such advanced strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov This process can convert a prochiral precursor, such as a dihydropyridine, into a 3-substituted tetrahydropyridine with excellent enantioselectivity. snnu.edu.cnnih.gov Subsequent reduction of the tetrahydropyridine ring yields the desired chiral 3-methylpiperidine core.

Biocatalysis represents another frontier in stereoselective synthesis. Enzymes such as imine reductases (IREDs) and transaminases (TAs) can produce chiral amines and their precursors with exceptionally high enantiomeric and diastereomeric purity. acs.orgresearchgate.net A chemo-enzymatic or multi-enzyme cascade could be designed to produce the 3-methylpiperidine scaffold from an achiral precursor in a highly efficient manner. researchgate.net For instance, a highly enantioselective transamination can create an optically pure enamine or imine intermediate, which is then reduced diastereoselectively to install the final stereocenters. researchgate.net

The final step in forming the target molecule involves the amide bond formation between the chiral 3-methylpiperidine core and a specific enantiomer of 2-aminobutane. By selecting either (R)- or (S)-2-aminobutane and coupling it with a pre-synthesized enantiomerically pure 3-methylpiperidine, the desired diastereomer of this compound can be obtained. The nitro-Mannich reaction also provides a classic route to control contiguous stereocenters on a piperidine ring, offering good selectivity for specific diastereoisomers that can serve as precursors. researchgate.net

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of synthesizing the 3-methylpiperidine core, a chiral auxiliary can be attached to a precursor to guide a diastereoselective alkylation that installs the methyl group. cdnsciencepub.comresearchgate.net For example, carbohydrates like arabinopyranosylamine can serve as effective auxiliaries in the synthesis of piperidine derivatives. cdnsciencepub.com A relevant approach involves the alkylation of a piperidin-2-one bearing a chiral auxiliary, such as one derived from D-phenylglycinol, to introduce a methyl group at the C3 position with high diastereomeric excess. researchgate.net After the desired stereocenter is set, the auxiliary is cleaved and can be recovered.

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. As mentioned, transition metal catalysis, particularly with rhodium snnu.edu.cnnih.gov and palladium, rsc.org is highly effective. These systems employ chiral ligands that coordinate to the metal center, creating a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other. The table below summarizes key asymmetric strategies applicable to the synthesis of the 3-methylpiperidine scaffold.

Table 1: Comparison of Asymmetric Synthetic Strategies for the 3-Methylpiperidine Scaffold

| Methodology | Catalyst/Reagent Type | Key Features | Typical Outcome |

| Asymmetric Catalysis | Rhodium complex with chiral ligand | Reductive Heck reaction of dihydropyridines | High enantioselectivity (high ee) for 3-substituted products. snnu.edu.cnnih.gov |

| Biocatalysis | Imine Reductases (IREDs), Transaminases (TAs) | High substrate specificity and stereoselectivity | Excellent enantiomeric excess (>99% ee) and diastereomeric ratios. acs.orgresearchgate.net |

| Chiral Auxiliary | Carbohydrate-based (e.g., arabinopyranosylamine) or amino-alcohol-based | Stoichiometric use of a recoverable chiral molecule | High diastereoselectivity guided by steric hindrance of the auxiliary. cdnsciencepub.comresearchgate.net |

Derivatization and Functionalization of the this compound Scaffold

Derivatization is a critical process for creating analogues of a lead compound to optimize its properties. The this compound scaffold offers multiple sites for modification, including the peripheral substituents and the core piperidine ring.

Systematic modification of the substituents is a fundamental strategy in medicinal chemistry.

Modification of the Butyl Group: The sec-butyl group can be readily exchanged by employing different primary or secondary amines during the final amide coupling step. The synthesis can be adapted to incorporate a wide variety of alkyl, cycloalkyl, or aryl-alkyl amines in place of 2-aminobutane, allowing for extensive exploration of the chemical space around the carboxamide nitrogen.

Modification of the Methyl Substituent: Altering the C3-methyl group requires modifying an earlier step in the synthesis of the piperidine ring. For instance, during a chiral auxiliary-directed alkylation, electrophiles other than methyl iodide (e.g., ethyl iodide, benzyl (B1604629) bromide) can be used to introduce different substituents at the C3 position. researchgate.net Similarly, in catalytic approaches, the choice of precursors can be varied to generate analogues with different C3-substituents. snnu.edu.cn

Modern synthetic methods allow for the late-stage functionalization of heterocyclic cores, which can rapidly generate a library of derivatives.

Piperidine Ring Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing saturated heterocycles like piperidine. nih.govresearchgate.net By selecting an appropriate rhodium catalyst and nitrogen protecting group, it is possible to direct the insertion of donor/acceptor carbenes to specific positions (C2, C3, or C4) on the piperidine ring. nih.gov While the C3 position is electronically deactivated, indirect methods such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening can achieve functionalization at this site. nih.govresearchgate.net This enables the introduction of ester, keto, or other functional groups across the piperidine scaffold.

Carboxamide Nitrogen Functionalization: The secondary amide (N-H) in the parent compound is a reactive site for further modification. Standard organic reactions can be employed to introduce a wide array of functional groups. For example, N-alkylation using various alkyl halides in the presence of a base can introduce new substituents. N-acylation with acid chlorides or sulfonyl chlorides can convert the amide into an imide or a sulfonamide derivative, respectively. nih.gov The carboxamide group itself can also participate in cyclization or dehydration reactions under specific conditions, further expanding the range of accessible analogues. researchgate.net

Table 2: Potential Derivatization Reactions for the Core Scaffold

| Target Site | Reaction Type | Example Reagents | Resulting Modification |

| Carboxamide N-H | N-Alkylation | Benzyl bromide, K₂CO₃ | Introduction of a benzyl group on the amide nitrogen. |

| Carboxamide N-H | N-Acylation | Acetyl chloride, Et₃N | Formation of an N-acetyl derivative (imide). |

| Piperidine C4-H | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, Aryl diazoacetate | Introduction of an arylacetate group at the C4 position. nih.gov |

| Piperidine Ring | Dehydrogenation | Pd/C, heat | Formation of a tetrahydropyridine or pyridine derivative. |

Sophisticated Structural Elucidation and Conformational Analysis of N Butan 2 Yl 3 Methylpiperidine 1 Carboxamide

Advanced Spectroscopic Investigations for N-(butan-2-yl)-3-methylpiperidine-1-carboxamide

Spectroscopic methods are fundamental to determining the structure and conformation of organic molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Conformational Studies

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for elucidating the complex structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons. For instance, the protons on the piperidine (B6355638) ring would have characteristic shifts, as would the protons of the butan-2-yl group and the methyl group. Spin-spin coupling patterns (J-coupling) would reveal connectivity between adjacent protons, helping to piece together the molecular framework. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be essential to map out these proton-proton correlations definitively.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbonyl carbon of the carboxamide, the carbons of the piperidine ring, and the carbons of the butan-2-yl and methyl groups would all appear at characteristic positions.

Stereochemical and Conformational Analysis: Given the presence of stereocenters in both the 3-methylpiperidine (B147322) and the butan-2-yl moieties, the molecule can exist as multiple diastereomers. NMR is a powerful tool for distinguishing between these. The exact chemical shifts and coupling constants are highly sensitive to the relative stereochemistry. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine through-space proximity of protons, providing crucial insights into the preferred conformations of the piperidine ring (e.g., chair conformation with equatorial or axial substituents) and the orientation of the butan-2-yl group relative to the carboxamide.

A hypothetical data table for the expected NMR signals is presented below. The actual values would need to be determined experimentally.

| Hypothetical ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Protons on butan-2-yl group | Variable | Variable | Variable | CH, CH₂, CH₃ |

| Protons on piperidine ring | Variable | Variable | Variable | CH₂, CH |

| Proton on 3-methyl group | Variable | Doublet | Variable | CH₃ |

| Amide proton | Variable | Broad singlet | N/A | NH |

| Hypothetical ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl carbon | ~170 | C=O |

| Carbons in butan-2-yl group | Variable | CH, CH₂, CH₃ |

| Carbons in piperidine ring | Variable | CH₂, CH |

| Carbon of 3-methyl group | Variable | CH₃ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Hydrogen Bonding Insights

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be used to identify the functional groups present in this compound and to probe intermolecular interactions such as hydrogen bonding.

FTIR Spectroscopy: The FTIR spectrum would be expected to show a characteristic absorption band for the C=O stretching of the amide group, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations from the aliphatic parts of the molecule would be observed around 2850-3000 cm⁻¹.

Hydrogen Bonding: The position and shape of the N-H and C=O stretching bands can provide information about hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the N-H of one molecule and the C=O of another would be expected, leading to a broadening and shifting of these bands to lower frequencies.

| Hypothetical Vibrational Spectroscopy Data | Frequency (cm⁻¹) | Vibrational Mode | Technique |

| N-H Stretch | ~3300 | Stretching | FTIR, Raman |

| C-H Stretch (aliphatic) | 2850-3000 | Stretching | FTIR, Raman |

| C=O Stretch (amide I) | 1630-1680 | Stretching | FTIR, Raman |

| N-H Bend (amide II) | 1510-1570 | Bending | FTIR |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination

Since this compound is a chiral molecule, chiroptical spectroscopy, specifically Circular Dichroism (CD), would be invaluable for studying its stereochemical properties.

Enantiomeric Excess: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a sample containing an excess of one enantiomer, a characteristic CD spectrum with positive or negative bands (Cotton effects) would be observed. The intensity of the CD signal is proportional to the enantiomeric excess.

Absolute Configuration: While determining the absolute configuration from CD spectra alone can be complex, it is often possible by comparing the experimental spectrum to spectra of related compounds with known absolute configurations or to spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). The sign of the Cotton effect associated with a particular electronic transition (like the n→π* transition of the carbonyl group) can often be correlated with the absolute configuration at the stereocenters.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown.

Analysis of Intermolecular Interactions and Crystal Packing

A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule in the crystal lattice, including the conformation of the piperidine ring and the relative orientations of the substituents. Furthermore, it would allow for a detailed analysis of the crystal packing, showing how the individual molecules are arranged. A key feature to investigate would be the network of intermolecular hydrogen bonds formed between the amide N-H and C=O groups, which would likely play a dominant role in the crystal packing.

Elucidation of Absolute Configuration (if applicable)

For a chiral molecule crystallized as a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. The resulting structural model would unambiguously assign the R/S configuration to each stereocenter.

Gas-Phase Structural Analysis of this compound (e.g., Microwave Spectroscopy)

While direct microwave spectroscopy or gas-phase electron diffraction (GED) data for this compound are not available in the current literature, its gas-phase structure can be inferred from studies of related N-acylpiperidine and substituted piperidine systems. researchgate.netrsc.org These techniques are powerful tools for determining precise molecular geometries, including bond lengths, bond angles, and torsional angles, in the isolated state, free from intermolecular interactions present in condensed phases. youtube.comyoutube.commdpi.com

Computational modeling, often used in conjunction with gas-phase experimental data, can provide valuable insights into the likely conformers and their relative energies. researchgate.net For this compound, quantum chemical calculations would be instrumental in predicting the rotational constants and dipole moment, which are essential parameters for microwave spectroscopy. nih.gov Such calculations would likely predict a dominant conformer in the gas phase, characterized by specific orientations of the butan-2-yl and 3-methyl groups relative to the piperidine ring and the carboxamide plane.

Table 1: Predicted Key Structural Parameters of this compound in the Gas Phase (Illustrative)

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Piperidine Ring Conformation | Chair | Analogy with substituted piperidines researchgate.net |

| 3-Methyl Group Orientation | Equatorial | Steric considerations rsc.org |

| Carboxamide N-atom Hybridization | sp² (trigonal planar) | Resonance in amides fcien.edu.uy |

Conformational Analysis of the Piperidine Ring and Carboxamide Moiety in this compound

The conformational flexibility of this compound is primarily governed by the dynamics of the piperidine ring and rotation around the carboxamide C-N bond.

The 3-methylpiperidine core of the molecule is expected to exist predominantly in a chair conformation, which minimizes angle and torsional strain. acs.org The presence of the methyl group at the 3-position influences the conformational equilibrium of the ring. To avoid unfavorable 1,3-diaxial interactions, the methyl group will strongly prefer an equatorial orientation. rsc.org

The piperidine ring is not static but undergoes a dynamic process known as ring inversion or ring flipping. scribd.com In this process, the chair conformation inverts, causing equatorial substituents to become axial and vice versa. The energy barrier for this inversion in simple piperidines is relatively low. scribd.com For this compound, the two chair conformers would be diastereomeric and have different energies due to the chirality at the 3-position of the piperidine ring and the 2-position of the butyl group. The conformer with the 3-methyl group in the equatorial position is expected to be significantly lower in energy. rsc.org

Computational studies on fluorinated piperidines have shown that substitution can significantly influence the preference for axial or equatorial conformations, with electrostatic and hyperconjugative effects playing a major role. researchgate.netresearchgate.net While the methyl group is primarily governed by sterics, the bulky N-(butan-2-yl)carboxamide substituent will also have a profound impact on the ring's conformational preferences and the barrier to inversion.

Table 2: Conformational Preferences of the 3-Methylpiperidine Ring

| Conformer | 3-Methyl Group Position | Relative Stability | Key Interactions |

|---|---|---|---|

| Chair 1 | Equatorial | More Stable | Avoids 1,3-diaxial strain rsc.org |

The bond between the piperidine nitrogen and the carbonyl carbon of the carboxamide group (the N-C(O) bond) possesses a significant partial double bond character due to resonance between the nitrogen lone pair and the carbonyl π-system. fcien.edu.uylibretexts.org This restricts rotation around the N-C(O) bond, leading to a substantial rotational energy barrier. fcien.edu.uyresearchgate.net The rotational barrier in amides typically ranges from 15 to 23 kcal/mol. fcien.edu.uy

This restricted rotation can lead to the existence of distinct rotational isomers (rotamers). For tertiary amides like this compound, the planarity of the amide group results in different steric environments for the substituents on the nitrogen atom. The energy barrier to this rotation can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy by observing the coalescence of signals from the different rotamers at elevated temperatures. mdpi.com

The magnitude of the rotational barrier is influenced by several factors, including the steric bulk of the substituents on the nitrogen and the carbonyl carbon, as well as electronic effects. mdpi.comnih.gov In this compound, the bulky butan-2-yl group and the substituted piperidine ring attached to the amide nitrogen will likely lead to a significant rotational barrier. Computational studies using Density Functional Theory (DFT) have been shown to accurately predict these rotational barriers in amides. journalspub.info The solvent can also play a role, with more polar solvents tending to increase the rotational barrier. fcien.edu.uy

Table 3: Factors Influencing the Carboxamide Rotational Barrier

| Factor | Influence on Rotational Barrier | Rationale |

|---|---|---|

| Resonance | Increases | Partial double bond character of the C-N bond fcien.edu.uylibretexts.org |

| Steric Hindrance | Can increase or decrease | Destabilization of the planar ground state or the perpendicular transition state nih.gov |

| Solvent Polarity | Increases | Stabilization of the more polar ground state fcien.edu.uy |

Theoretical and Computational Investigations of N Butan 2 Yl 3 Methylpiperidine 1 Carboxamide

Quantum Mechanical Studies (Ab Initio, DFT) on N-(butan-2-yl)-3-methylpiperidine-1-carboxamide

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds. researchgate.netresearchgate.net These methods provide a detailed understanding of the electronic structure, which is fundamental to a molecule's reactivity and spectroscopic signature.

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. researchgate.netjksus.org For this compound, an MEP analysis would highlight regions susceptible to electrophilic and nucleophilic attack. It is anticipated that the most electronegative region (typically colored red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atom of the piperidine (B6355638) ring would also exhibit a negative potential. Conversely, the hydrogen atom attached to the amide nitrogen would represent a highly electropositive site (colored blue), making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) or Mulliken population analysis can quantify this charge distribution by assigning partial charges to each atom. This analysis would likely confirm a significant negative charge on the oxygen atom and positive charges on the carbonyl carbon and amide hydrogen, reflecting the polar nature of the amide bond.

Interactive Table: Hypothetical Atomic Charges

| Atom | Predicted Partial Charge (a.u.) | Role |

| Carbonyl Oxygen (O) | -0.55 | Nucleophilic center, H-bond acceptor |

| Carbonyl Carbon (C) | +0.60 | Electrophilic center |

| Amide Nitrogen (N-H) | -0.40 | --- |

| Amide Hydrogen (H-N) | +0.35 | Electrophilic center, H-bond donor |

| Piperidine Nitrogen (N) | -0.30 | Nucleophilic center |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic transitions. nih.govmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is expected to be localized on the electron-rich regions of this compound, likely involving the lone pair electrons of the amide and piperidine nitrogen atoms. The LUMO, an electron acceptor, would likely be centered on the antibonding π* orbital of the carbonyl (C=O) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govmdpi.comresearchgate.net A smaller energy gap suggests higher reactivity and greater polarizability. From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further characterize the molecule's chemical behavior. mdpi.com

Interactive Table: Predicted FMO Properties and Reactivity Descriptors

| Parameter | Definition | Predicted Value | Implication |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 eV | Electron-donating ability |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV | High kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.5 eV | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.167 eV⁻¹ | Measure of reactivity |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV | Power to attract electrons |

DFT calculations are highly effective in simulating vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netresearchgate.net These theoretical spectra can be invaluable for interpreting and assigning experimental data.

IR Spectroscopy: The simulated IR spectrum would be expected to show a prominent absorption band for the C=O stretching vibration of the amide group, typically around 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration near 3300-3400 cm⁻¹. Other predictable signals include C-H stretching vibrations from the alkyl groups and various bending and stretching vibrations for the C-N bonds.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. For ¹H NMR, distinct signals would be predicted for the protons on the butan-2-yl group, the 3-methyl group, and the piperidine ring, with the amide proton (N-H) appearing as a broad signal. In ¹³C NMR, the carbonyl carbon would be the most downfield signal, expected around 170 ppm.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. For this compound, the primary electronic transition in the near-UV region would likely be the n → π* transition associated with the carbonyl group's non-bonding electrons being excited to the antibonding π* orbital.

Interactive Table: Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Wavenumber/Shift |

| IR | C=O Stretch | 1670 cm⁻¹ |

| IR | N-H Stretch | 3350 cm⁻¹ |

| ¹³C NMR | C=O Carbon | 172 ppm |

| ¹H NMR | N-H Proton | 7.5-8.5 ppm (variable) |

| UV-Vis | n → π* transition (λmax) | ~220 nm |

Molecular Mechanics and Molecular Dynamics Simulations of this compound

While quantum mechanics excels at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility and dynamic behavior of larger molecules. mdpi.com

This compound possesses several degrees of conformational freedom. The 3-methylpiperidine (B147322) ring is expected to adopt a stable chair conformation. Within this chair, both the 3-methyl group and the N-carboxamide substituent can be in either an axial or equatorial position. Generally, equatorial positions are sterically favored to minimize 1,3-diaxial interactions, making the di-equatorial conformer the likely global energy minimum.

Further conformational complexity arises from the rotation around the C-N bond of the amide and the C-C bonds within the butan-2-yl group. A systematic conformational search using molecular mechanics would identify all stable low-energy conformers and provide their relative energies, revealing the preferred three-dimensional structures of the molecule.

Molecular dynamics simulations can provide a detailed picture of how the molecule behaves in a solution over time. mdpi.com By simulating the compound in different solvent environments (e.g., water, ethanol, chloroform), one can investigate the influence of solvent polarity on conformational preferences.

Advanced Docking and Binding Simulations for this compound (Focused on Theoretical Interaction Models, Not Biological Activity)

Advanced computational techniques, including molecular docking and binding simulations, provide a theoretical framework for understanding the potential intermolecular interactions of this compound. These in silico methods are instrumental in predicting how this molecule might bind within a hypothetical active site, offering insights into its conformational behavior and interaction patterns. Such studies are foundational in computational chemistry for exploring the molecule's properties without assessing its biological activity.

Ligand-Site Interaction Prediction in Hypothetical Chemical Systems

Molecular docking simulations are employed to predict the preferred orientation of this compound when it binds to a theoretical receptor. In these simulations, the compound is treated as a flexible ligand, and its various conformations are systematically tested within a defined binding pocket. The goal is to identify the pose with the most favorable binding energy, which is indicative of a stable interaction.

In a hypothetical binding site rich in polar amino acid residues, the carboxamide moiety would likely orient itself to maximize hydrogen bonding opportunities. Conversely, in a nonpolar, hydrophobic pocket, the piperidine and butan-2-yl substituents would be the primary drivers of binding. The flexibility of the butan-2-yl group allows it to adopt various conformations to fit snugly into hydrophobic grooves.

Elucidation of Specific Non-Covalent Interactions (e.g., Hydrogen Bonding, van der Waals, π-Stacking)

The stability of the ligand-receptor complex is governed by a combination of non-covalent interactions. For this compound, the following interactions are of primary importance:

Hydrogen Bonding: The carboxamide group is the principal site for hydrogen bonding. The carbonyl oxygen can accept a hydrogen bond, and the amide hydrogen can donate one. These interactions are highly directional and play a crucial role in determining the specificity of binding.

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. The aliphatic portions of the molecule, including the piperidine ring, the methyl group, and the butan-2-yl group, will engage in van der Waals interactions with complementary surfaces in a binding pocket.

π-Stacking: Due to the absence of aromatic rings in this compound, π-stacking interactions are not a primary mode of binding for this compound itself. However, if the hypothetical receptor site contains aromatic residues, weak interactions with the C-H bonds of the ligand could occur.

| Interaction Type | Participating Group on Ligand | Potential Interacting Partner in a Hypothetical Receptor | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl oxygen of the carboxamide | Hydrogen bond donors (e.g., -OH, -NH groups) | High |

| Hydrogen Bond (Donor) | Amide hydrogen of the carboxamide | Hydrogen bond acceptors (e.g., C=O, -O- groups) | High |

| Van der Waals | Piperidine ring and methyl group | Aliphatic amino acid side chains | Moderate |

| Van der Waals | Butan-2-yl group | Hydrophobic pockets | Moderate |

Quantitative Structure-Property Relationship (QSPR) Methodologies for this compound Derivatives (Focused on Chemical Properties and Reactivity, Not Biological Activity)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties and chemical reactivity. For this compound and its derivatives, QSPR models can be developed to predict properties without the need for experimental measurements.

Development of Topological and Electronic Descriptors

The first step in developing a QSPR model is to calculate a set of molecular descriptors that numerically represent the structural and electronic features of the molecules. For derivatives of this compound, these descriptors can be categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight, connectivity indices (e.g., Randić index), and shape indices (e.g., Kappa indices). These descriptors are relatively simple to calculate and are useful for modeling properties related to molecular size and shape.

Electronic Descriptors: These descriptors are related to the electronic structure of the molecule and are typically calculated using quantum chemical methods. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for modeling chemical reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Predictive Models for Chemical Reactivity or Physical Interactions

Once a set of descriptors has been calculated for a series of this compound derivatives, statistical methods are used to build a mathematical model that relates these descriptors to a specific property. This can be a physical property like boiling point or solubility, or a measure of chemical reactivity, such as the rate constant for a particular reaction.

Commonly used statistical methods include multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms. The goal is to create a model that is not only statistically robust but also has predictive power for new, untested derivatives.

For predicting the chemical reactivity of the carboxamide group, for example, electronic descriptors such as the partial charge on the carbonyl carbon and the LUMO energy would be highly relevant. A QSPR model could take the form of an equation where the reactivity is a function of these descriptors. Such models can guide the synthesis of new derivatives with desired reactivity profiles.

| Descriptor | Symbol | Coefficient | Rationale for Inclusion |

|---|---|---|---|

| Partial Charge on Carbonyl Carbon | q(C=O) | +2.5 | A more positive charge indicates greater electrophilicity and susceptibility to nucleophilic attack. |

| LUMO Energy | E(LUMO) | -0.8 | A lower LUMO energy suggests a greater ease of accepting electrons during a reaction. |

| Steric Hindrance Parameter | Es | -0.3 | Increased steric bulk around the reaction center can hinder the approach of a nucleophile. |

| Constant | c | 1.2 | Intercept of the regression model. |

This table is for illustrative purposes only and does not represent actual experimental data.

Reaction Mechanisms and Chemical Reactivity of N Butan 2 Yl 3 Methylpiperidine 1 Carboxamide

Hydrolysis and Degradation Pathways of the Carboxamide Linkage

The carboxamide linkage is the most reactive site for hydrolytic cleavage under harsh conditions. Amides are generally stable, but the presence of strong acids or bases, particularly with heating, can induce hydrolysis. youtube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., NaOH and heat), the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carboxamide. youtube.com This step forms a tetrahedral intermediate. The breakdown of this intermediate is more complex than in ester hydrolysis because the amide ion (RR'N⁻) is a poorer leaving group than an alkoxide ion. researchgate.net Consequently, harsh conditions such as high temperatures are required to expel the 3-methylpiperidide anion. This anion then rapidly deprotonates the initially formed carboxylic acid to yield a carboxylate salt and 3-methylpiperidine (B147322). A final acidic workup step is necessary to protonate the carboxylate and generate the neutral carboxylic acid. youtube.com

The general mechanisms are summarized in the table below.

| Hydrolysis Type | Key Steps | Products (after workup) |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of protonated amine. | Butanoic acid and 3-methylpiperidinium salt. |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of piperidide anion. 4. Deprotonation of carboxylic acid. 5. Acidic workup. | Butanoic acid and 3-methylpiperidine. |

The environmental fate of N-(butan-2-yl)-3-methylpiperidine-1-carboxamide would likely be governed by the degradation of the piperidine (B6355638) ring. Studies on piperidine itself show that its primary atmospheric sink is gas-phase reactions with OH radicals during the day. whiterose.ac.uk Quantum chemistry calculations suggest that for unsubstituted piperidine, the initial H-abstraction by OH radicals occurs at multiple sites, with the C2 position being the most favorable (~50%), followed by the N1 (~35%) and C3 (~13%) positions. researchgate.net

For this compound, the presence of the N-acyl group would likely decrease the rate of H-abstraction from the nitrogen atom. Abstraction from the ring carbons would lead to radical intermediates. H-abstraction from the C2 position could lead to the formation of 2,3,4,5-tetrahydropyridine derivatives, while abstraction from the C3 position may result in ring-opening followed by complex autoxidation pathways. researchgate.net

Biodegradation is another potential pathway. Certain microorganisms, like Mycobacterium aurum, are capable of degrading piperidine. The pathway involves an initial cleavage of a C-N bond, leading to ring-opening and the formation of glutaric acid, which is then further metabolized. nih.gov It is plausible that this compound could undergo a similar microbial degradation process, initiated by either hydrolysis of the amide bond or oxidative cleavage of the piperidine ring.

Electrophilic and Nucleophilic Substitution Reactions on the Piperidine Ring

The N-acyl group of the carboxamide significantly influences the reactivity of the piperidine ring. By withdrawing electron density from the nitrogen atom, it renders the nitrogen lone pair non-basic and non-nucleophilic. This deactivation prevents typical electrophilic attack at the nitrogen. However, it opens up pathways for functionalization at the α-carbon positions (C2 and C6).

Electrophilic Substitution: Direct electrophilic substitution on the C-H bonds of the saturated ring is generally not feasible. However, functionalization can be achieved by generating an N-acyliminium ion intermediate. nih.gov This can be accomplished through oxidation of the α-carbon, for example, via anodic methoxylation or reaction with a tertiary amine N-oxide in the presence of an acylating agent (a modified Polonovski–Potier reaction). acs.org The resulting iminium ion is a powerful electrophile and can be trapped by a wide range of nucleophiles, leading to selective α-functionalization. The presence of the 3-methyl group would be expected to sterically hinder attack at the C2 position, potentially favoring functionalization at the C6 position.

Nucleophilic Substitution: Direct nucleophilic substitution on the piperidine ring is not possible as there are no suitable leaving groups. Such reactions would require prior functionalization of the ring, for instance, through halogenation. The reactivity of any introduced leaving groups would then be influenced by standard steric and electronic effects within the ring.

Ring-Opening and Ring-Expansion Reactions Involving the Piperidine Scaffold

The N-acylpiperidine ring is generally stable. However, ring-opening reactions can be induced under specific conditions. For instance, single-electron transfer photooxidation can selectively convert N-aryl-substituted piperidines into acyclic aminoaldehydes under mild conditions. researchgate.net While the subject molecule is N-alkyl, analogous radical-mediated C-N bond cleavage could be a potential pathway.

As noted in degradation studies, radical H-abstraction at a ring carbon can lead to intermediates that undergo β-scission, resulting in ring cleavage. researchgate.net Ring-expansion reactions are less common but can be envisioned through protocols involving the initial oxidative cleavage of a bond within a substituent, followed by a reductive amination and cyclization sequence that incorporates additional atoms into the ring structure. nih.gov

Stereoselective Transformations

This compound is a chiral molecule possessing two stereocenters, one at C3 of the piperidine ring and one at C2 of the N-butan-2-yl group. This means the compound exists as a mixture of (up to four) diastereomers. Any further chemical transformations on this molecule would need to consider the influence of these existing stereocenters.

Stereoselective transformations could exploit these chiral elements to control the formation of new stereocenters. For example:

Diastereoselective Deprotonation: The use of a chiral base could potentially deprotonate one of the α-protons (at C2 or C6) diastereoselectively. The resulting chiral organolithium intermediate could then be trapped with an electrophile to install a new substituent with stereocontrol, a strategy that has been applied to other N-protected piperidines. rsc.orgwhiterose.ac.uk

Directed Reactions: The existing 3-methyl group can sterically direct incoming reagents to the less hindered face of the molecule in reactions such as hydrogenation of an unsaturated derivative or additions to a carbonyl group installed on the ring. nih.gov

Kinetic Resolution: Enzymes or chiral catalysts could be used to selectively react with one enantiomer or diastereomer in the mixture, allowing for the kinetic resolution of the material. rsc.org

The principles of stereoselective synthesis in piperidine derivatives are well-developed, often employing chiral auxiliaries or catalysts to achieve high levels of asymmetric induction. cdnsciencepub.comresearchgate.netresearchgate.net

Mechanistic Investigations of Novel Reactions

Given the lack of specific studies, this section proposes potential reactions where this compound could serve as a substrate, with a focus on their mechanistic interest.

Late-Stage C-H Functionalization: The development of methods for the selective functionalization of C-H bonds is a major area of modern organic synthesis. This compound would be an interesting substrate for recently developed protocols that achieve selective α-functionalization of N-alkyl piperidines. acs.org A mechanistic investigation could probe the regioselectivity (C2 vs. C6 vs. N-alkyl group) of iminium ion formation and subsequent nucleophilic addition, providing insight into the directing effects of the N-acyl and 3-methyl groups.

Zinc-Mediated Nucleophilic Additions: Zinc(II) compounds can catalyze the nucleophilic addition of amines to nitriles to form amidines. Studies on various piperidine analogs have shown that the steric and electronic nature of the amine affects the reaction outcome. rsc.orgrsc.org Using this compound in such a reaction would be mechanistically informative. The deactivated nitrogen of the carboxamide would not participate, but if the amide were first hydrolyzed, the resulting secondary amine (3-methylpiperidine) could be used. Investigating the stereochemical fidelity of the reaction with the chiral 3-methylpiperidine would be of interest.

A summary of the predicted reactivity is presented below.

| Reaction Type | Reagents/Conditions | Predicted Outcome | Mechanistic Points of Interest |

| Amide Hydrolysis | H₃O⁺, Δ or 1. NaOH, Δ; 2. H₃O⁺ | Cleavage to butanoic acid and 3-methylpiperidine. | Stability of tetrahedral intermediate; leaving group ability. |

| α-Functionalization | 1. N-Oxidation; 2. TFAA; 3. Nu:⁻ | Addition of a nucleophile at C2 or C6. | Regioselectivity (C2 vs. C6) due to steric hindrance from the 3-methyl group. |

| Radical Ring Opening | OH radical initiation | Ring-cleaved degradation products. | Site of initial H-abstraction; stability of resulting carbon-centered radicals. |

| Diastereoselective Alkylation | 1. s-BuLi/chiral ligand; 2. E⁺ | Formation of a new stereocenter at C2 or C6. | Facial selectivity directed by existing stereocenters. |

Advanced Analytical Method Development for Research Pertaining to N Butan 2 Yl 3 Methylpiperidine 1 Carboxamide

Chromatographic Techniques for Separation and Purity Profiling in Research Samples

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a molecule like N-(butan-2-yl)-3-methylpiperidine-1-carboxamide, which possesses moderate polarity and stereogenic centers, a range of chromatographic techniques can be employed to resolve it from synthetic precursors, byproducts, or metabolites and to isolate its individual stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment and quantification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for molecules of this nature.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the two phases. For this compound, adding a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by ensuring the piperidine (B6355638) nitrogen is consistently protonated.

Below is an illustrative table of a potential RP-HPLC method developed for purity profiling.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 2 µL |

This method would be suitable for separating the target compound from more polar starting materials and less polar synthesis byproducts, allowing for accurate purity determination.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. semanticscholar.org this compound, with its relatively high molecular weight and polar amide group, is not sufficiently volatile for direct GC analysis. Its analysis via GC would require a derivatization step to increase its volatility and thermal stability.

Derivatization involves chemically modifying the molecule, typically by targeting the secondary amine in the piperidine ring (if it were a precursor) or the amide group, though the latter is less common. Silylation is a common derivatization technique where an active hydrogen is replaced by a trialkylsilyl group.

Table 2: Potential Derivatization Agents for GC Analysis

| Agent | Abbreviation | Target Functional Group | Resulting Derivative |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amide N-H | N-trimethylsilyl |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amide N-H | N-trimethylsilyl |

While feasible, the requirement for derivatization makes GC a less direct and potentially more complex method than HPLC for this compound. However, when coupled with a mass spectrometer, GC-MS of a derivatized sample can provide valuable structural information. semanticscholar.org

This compound possesses two chiral centers, meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). The separation of these stereoisomers is critical in many research fields, as different enantiomers can have distinct biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, often providing faster and more efficient separations than HPLC. nih.govresearchgate.net

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for rapid separations. Chiral separation is achieved by using a chiral stationary phase (CSP), with polysaccharide-based columns being particularly effective. researchgate.netfagg.be

A screening approach is typically used to find the optimal conditions for separation, involving testing a set of different CSPs and organic co-solvents (modifiers) like methanol or isopropanol. nih.gov

Table 3: Example SFC Screening Platform for Chiral Separation

| Parameter | Condition |

| Columns (CSPs) | Chiralpak AD, Chiralpak AS, Chiralcel OD, Chiralcel OJ |

| Mobile Phase | Supercritical CO2 with Modifier |

| Modifiers | Methanol, Ethanol, Isopropanol |

| Gradient | 5% to 40% Modifier over 5 minutes |

| Back Pressure | 150 bar |

| Temperature | 35 °C |

| Flow Rate | 3 mL/min |

The successful application of SFC would allow for both the analytical quantification of the enantiomeric excess and the semi-preparative isolation of the individual stereoisomers for further study. researchgate.net

When analyzing this compound in highly complex samples, such as biological matrices or forced degradation studies, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional liquid chromatography (2D-LC) enhances peak capacity by subjecting fractions from a first-dimension separation to a second, orthogonal separation.

For instance, an initial reversed-phase separation (1st dimension) could be followed by a chiral separation using SFC (2nd dimension) in a "heart-cutting" approach. In this method, the peak corresponding to the compound of interest is selectively transferred from the first to the second dimension for chiral analysis, while the rest of the matrix is diverted to waste.

Table 4: Hypothetical Heart-Cutting 2D-LC System

| Dimension | 1st Dimension (Achiral) | 2nd Dimension (Chiral) |

| Technique | RP-HPLC | SFC |

| Column | C18 | Chiralpak AD |

| Purpose | Isolate compound from matrix | Separate stereoisomers |

| Interface | Switching Valve |

This advanced technique provides exceptional selectivity and is invaluable for trace-level analysis in challenging research samples.

Mass Spectrometry for Identification, Quantification, and Structural Confirmation in Research Contexts

Mass Spectrometry (MS) is an indispensable tool for molecular analysis, providing information about a compound's mass and, by extension, its elemental composition and structure. mdpi.com When coupled with a chromatographic inlet (LC-MS, GC-MS, SFC-MS), it allows for the specific detection and identification of analytes as they are separated. For this compound, high-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the confident confirmation of its elemental formula (C11H22N2O).

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound. semanticscholar.orgnih.gov In an MS/MS experiment, the molecular ion of the analyte (the precursor ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint of the molecule. mdpi.com

For this compound (Molecular Weight: 198.31 g/mol ), the protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of 199.18. The fragmentation pattern would likely involve characteristic losses and cleavages around the amide bond and the piperidine ring.

Table 5: Predicted MS/MS Fragmentation for [M+H]+ of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 199.18 | 142.12 | Loss of butene (C4H8) via McLafferty-type rearrangement |

| 199.18 | 126.11 | Cleavage of the amide bond, loss of butan-2-yl isocyanate (C5H9NO) |

| 199.18 | 114.13 | 3-methylpiperidine (B147322) fragment |

| 199.18 | 98.11 | Piperidine ring fragment after loss of methyl group |

| 199.18 | 73.09 | Butan-2-amine fragment |

This fragmentation data provides unambiguous confirmation of the compound's structure, allowing researchers to distinguish it from potential isomers and confirm its identity in various research samples.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis, providing highly accurate mass measurements that are crucial for the unambiguous identification of molecular structures and the determination of elemental compositions. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the calculation of a compound's elemental formula, a critical step in structural elucidation. bioanalysis-zone.com

For this compound, with a molecular formula of C₁₁H₂₂N₂O, the theoretical monoisotopic mass can be calculated with high precision using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Carbon (C): 11 × 12.000000 = 132.000000 Da

Hydrogen (H): 22 × 1.007825 = 22.172150 Da

Nitrogen (N): 2 × 14.003074 = 28.006148 Da

Oxygen (O): 1 × 15.994915 = 15.994915 Da

Calculated Exact Mass: 198.173213 Da

The power of HRMS lies in its ability to distinguish between the target analyte and other potential isobaric (same nominal mass) or near-isobaric interferences that may be present in a complex matrix. researchgate.net An experimentally determined mass that is within a narrow tolerance (typically <5 ppm) of the theoretical exact mass provides a high degree of confidence in the compound's identity. acs.org This capability is vital for confirming the successful synthesis of the target molecule and for its detection in various analytical studies.

| Compound | Molecular Formula | Nominal Mass (Da) | Calculated Exact Mass (Da) | Mass Difference (Da) |

|---|---|---|---|---|

| This compound | C₁₁H₂₂N₂O | 198 | 198.17321 | - |

| Potential Isobar 1 | C₁₂H₂₆O₂ | 198 | 198.19328 | 0.02007 |

| Potential Isobar 2 | C₁₀H₁₈N₄ | 198 | 198.15825 | -0.01496 |

| Potential Isobar 3 | C₁₀H₂₂N₂S | 198 | 198.15277 | -0.02044 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Isomers, which are molecules with the same molecular formula but different structural arrangements, often cannot be distinguished by mass spectrometry alone. alevelchemistry.co.uknih.gov Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces an additional dimension of separation, enabling the differentiation of isomeric species based on their size, shape, and charge in the gas phase. nih.govresearchgate.net Ions are separated based on their different mobilities through a drift tube containing a buffer gas, with their travel time being proportional to their rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. polyu.edu.hk

The structure of this compound contains two chiral centers: one at the C3 position of the methyl-substituted piperidine ring and another at the C2 position of the butan-2-yl group. This gives rise to four possible stereoisomers, which exist as two diastereomeric pairs of enantiomers:

(3R, 2'R)- and (3S, 2'S)- [Enantiomeric Pair 1]

(3R, 2'S)- and (3S, 2'R)- [Enantiomeric Pair 2]

Diastereomers possess different physical properties and, consequently, distinct three-dimensional shapes. This difference in shape leads to different CCS values, allowing for their separation and differentiation by IMS-MS. researchgate.net While enantiomers have identical CCS values in an achiral environment, their separation can sometimes be achieved by using chiral modifiers in the drift gas or by forming diastereomeric complexes. Advanced techniques like cyclic Ion Mobility Spectrometry (cIMS) offer significantly higher resolving power, which can enhance the separation of isomers with very subtle structural differences. wur.nlacs.org

| Stereoisomer | Isomer Type | Hypothetical Drift Time (ms) | Hypothetical CCS (Ų) |

|---|---|---|---|

| (3R, 2'R)- / (3S, 2'S)- | Enantiomeric Pair 1 | 15.2 | 145.8 |

| (3R, 2'S)- / (3S, 2'R)- | Enantiomeric Pair 2 | 15.8 | 149.3 |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are powerful tools for the analysis of complex mixtures. nih.govajpaonline.com They leverage the strengths of both techniques to provide comprehensive qualitative and quantitative information. iosrjournals.org

GC-MS/MS and LC-MS/MS for Degradation Product Identification

Forced degradation studies are essential for understanding the stability of a compound and for identifying potential degradation products. nih.gov The combination of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the most widely used approach for this purpose. molnar-institute.com The chromatographic step separates the parent compound from its degradation products, while MS/MS provides structural information for identification. nih.gov

This compound, with its amide linkage, is susceptible to hydrolysis under acidic or basic conditions. This would be a primary degradation pathway, likely yielding 3-methylpiperidine and butan-2-amine. Other potential degradation pathways could involve oxidation of the piperidine ring or the alkyl side chains. LC-MS/MS is particularly well-suited for analyzing such degradation products, many of which are likely to be polar and non-volatile. nih.govresearchgate.net The process involves obtaining the exact mass of the degradation products via MS and then inducing fragmentation (MS/MS) to generate a characteristic pattern that helps in elucidating the unknown structure.

| Potential Degradation Product | Proposed Structure | Molecular Formula | Exact Mass [M+H]⁺ | Key MS/MS Fragments (m/z) | Proposed Degradation Pathway |

|---|---|---|---|---|---|

| 3-Methylpiperidine |  | C₆H₁₃N | 100.11208 | 84.0813, 56.0653 | Amide Hydrolysis |

| Butan-2-amine |  | C₄H₁₁N | 74.09643 | 58.0653, 44.0497 | Amide Hydrolysis |

| N-(butan-2-yl)-3-methyl-1-oxopiperidine-1-carboxamide |  | C₁₁H₂₀N₂O₂ | 213.15975 | 198.1732, 114.0919 | Ring Oxidation |

HPLC-NMR for On-Line Structural Elucidation

While MS provides information about mass and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural elucidation by mapping the carbon-hydrogen framework of a molecule. semanticscholar.org The hyphenation of High-Performance Liquid Chromatography with NMR (HPLC-NMR) allows for the acquisition of NMR spectra of components in a mixture as they elute from the HPLC column, eliminating the need for tedious offline isolation. nih.govmdpi.com

This technique is exceptionally powerful for confirming the structure of a synthesized compound and for unambiguously identifying impurities or degradation products. mdpi.com For this compound, an on-line HPLC-NMR experiment could provide ¹H and ¹³C NMR data, as well as 2D correlation spectra (e.g., COSY, HSQC), for the main peak. This would confirm the connectivity of the butan-2-yl group to the carboxamide nitrogen and the correct substitution pattern on the 3-methylpiperidine ring, providing orthogonal confirmation to the data obtained from mass spectrometry. wesleyan.edu

| Atom Position | Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Piperidine-CH₃ | ¹H | 0.88 | d |

| Butan-2-yl-CH₃ (terminal) | ¹H | 0.92 | t |

| Butan-2-yl-CH₃ (secondary) | ¹H | 1.15 | d |

| Butan-2-yl-CH | ¹H | 3.85 | m |

| Amide N-H | ¹H | 4.50 | d |

| C=O (Carboxamide) | ¹³C | 156.5 | - |

| Butan-2-yl-CH | ¹³C | 48.2 | - |

| Piperidine-CH₂ (adjacent to N) | ¹³C | 46.0, 45.8 | - |

Development of Robust Methods for Enantiomeric Purity Assessment of Chiral this compound

The assessment of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. mdpi.comamericanpharmaceuticalreview.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most widely employed technique for the separation and quantification of enantiomers. nih.govwikipedia.org

As this compound possesses two chiral centers, a robust analytical method is required to separate all four stereoisomers. This allows for the determination of both the diastereomeric ratio and the enantiomeric excess (e.e.) of the desired stereoisomer. The direct separation of enantiomers is typically achieved using a Chiral Stationary Phase (CSP). mdpi.com Polysaccharide-based CSPs are known for their broad applicability and are often the first choice for method development. wikipedia.org

The development of a robust method involves the systematic optimization of the mobile phase composition (solvents and additives) and chromatographic conditions (flow rate, temperature) to achieve baseline resolution (Rs > 1.5) for all stereoisomeric peaks. The method must then be validated according to ICH guidelines to ensure it is accurate, precise, and reliable for its intended purpose.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Results | |

| Retention Time Isomer 1 ((3R, 2'R)-) | 10.5 min |

| Retention Time Isomer 2 ((3S, 2'S)-) | 12.1 min |

| Retention Time Isomer 3 ((3R, 2'S)-) | 14.3 min |

| Retention Time Isomer 4 ((3S, 2'R)-) | 16.8 min |

| Resolution (Rs) between all peaks | > 2.0 |

Applications of N Butan 2 Yl 3 Methylpiperidine 1 Carboxamide As a Synthetic Precursor or Chemical Scaffold in Academic Research

Utility in the Construction of Complex Heterocyclic Systems

The 3-methylpiperidine (B147322) core of N-(butan-2-yl)-3-methylpiperidine-1-carboxamide is a foundational element for the synthesis of more intricate heterocyclic structures. Piperidine (B6355638) derivatives are pivotal synthetic building blocks in drug design and form the core of numerous alkaloids and pharmaceuticals. researchgate.net The synthesis of complex molecules often involves the hydrogenation of pyridine (B92270) precursors or intramolecular cyclization reactions to form the piperidine ring. researchgate.net

The N-carboxamide group in the target molecule can act as a handle for further chemical transformations. For instance, reduction of the amide can yield the corresponding amine, which can then participate in cyclization reactions to form fused or spirocyclic heterocyclic systems. The piperidine ring itself can be a substrate for various reactions, including ring-opening, expansion, or further functionalization, leading to a diverse array of complex nitrogen-containing molecules. Methodologies for the diastereoselective synthesis of disubstituted piperidines have been developed, enabling control of reaction selectivity to produce specific stereoisomers that can serve as scaffolds for drug discovery. researchgate.net The synthesis of cis-3-methyl-4-aminopiperidine derivatives, for example, has been achieved through the regioselective ring-opening of an epoxide precursor, highlighting a potential pathway for functionalizing the 3-methylpiperidine core. researchgate.net

Table 1: Potential Synthetic Transformations for Heterocycle Construction

| Transformation Type | Reagents/Conditions | Potential Product Class | Reference Principle |

|---|---|---|---|

| Amide Reduction & Intramolecular Cyclization | LiAlH₄ or BH₃·SMe₂ followed by activation and nucleophilic attack | Fused bicyclic systems (e.g., indolizidines, quinolizidines) | General methods for lactam reduction and cyclization. whiterose.ac.uk |

| Ring-Closing Metathesis (RCM) | Introduction of an alkenyl chain, followed by a Grubbs catalyst | Bridged or fused heterocyclic systems | Domino ring-opening/ring-closing olefin metathesis reactions. researchgate.net |

| Pictet-Spengler Reaction | Conversion to a β-arylethylamine derivative, followed by reaction with an aldehyde/ketone | β-carboline or tetrahydroisoquinoline-like structures | Classic method for constructing complex alkaloids. |

| Directed C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh) with a directing group | Further substituted piperidines for subsequent cyclization | Modern methods for selective bond formation. nsf.gov |

Scaffold for Combinatorial Chemistry Libraries (Focused on Chemical Diversity Generation and Exploration of Chemical Space)

The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov this compound is an ideal core structure for building combinatorial libraries to explore chemical space and identify novel drug leads. Combinatorial chemistry facilitates the rapid synthesis of a large array of structurally diverse compounds from a common scaffold and various "building blocks". nih.gov

The structure of this compound offers multiple points of diversification:

The Piperidine Ring: The ring can be further substituted at various positions.

The N-Substituent: The butan-2-yl group can be replaced with a wide variety of alkyl, aryl, or heterocyclic moieties.

The Carboxamide Nitrogen: The hydrogen on the amide can be substituted.

By systematically varying these substituents, large libraries of compounds with diverse physicochemical properties can be generated. 5z.com Such libraries are invaluable for high-throughput screening against biological targets. The use of piperidine and piperazine scaffolds is common in the generation of lead discovery libraries, with solid-phase synthesis being a key technique to produce thousands of discrete compounds efficiently. 5z.comnih.gov

Table 2: Diversification Points for Combinatorial Library Synthesis

| Diversification Point | Building Blocks | Synthetic Method | Resulting Chemical Diversity |

|---|---|---|---|

| Piperidine Ring (e.g., C4, C5 positions) | Alkyl halides, boronic acids, amines | C-H activation, cross-coupling reactions, reductive amination | Variations in polarity, steric bulk, and hydrogen bonding capacity |

| N-Substituent (replacing butan-2-yl) | Diverse primary and secondary amines | Amide coupling from 3-methylpiperidine-1-carbonyl chloride | Modulation of lipophilicity, aromatic interactions, and conformational flexibility |

| 3-Methyl Group | Different alkyl or functionalized groups | Synthesis from corresponding substituted pyridines | Fine-tuning of stereochemistry and steric interactions |

Role as a Chiral Building Block in Asymmetric Synthesis

This compound possesses two distinct chiral centers: one at the C3 position of the piperidine ring and another at the C2 position of the butyl group. This inherent chirality makes it a valuable building block for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. yale.edu Chiral amines and their derivatives are crucial intermediates in the synthesis of chiral drugs and natural products.

The enantiomerically pure forms of this compound can be used in several ways:

Chiral Scaffolds: The entire molecule can be used as a starting point, where its predefined stereochemistry directs the stereochemical outcome of subsequent reactions, ultimately leading to enantiomerically pure complex targets. The synthesis of chiral 2,3-cis-disubstituted piperidines, for instance, is a significant challenge where such building blocks are highly desirable. nih.govresearchgate.net